tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate: is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.17958 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a 3-bromopyridin-2-yl ethyl chain. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate typically involves the following steps :
Starting Materials: The synthesis begins with 3-bromopyridine and tert-butyl carbamate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Procedure: The 3-bromopyridine is reacted with tert-butyl carbamate under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the nature of the target. The exact mechanism of action may vary depending on the specific application and context.
Comparison with Similar Compounds
tert-Butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate can be compared with other similar compounds, such as :
tert-Butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate: This compound has a similar structure but with a pyrrolidine ring instead of a bromopyridine ring.
tert-Butyl 3-bromopropylcarbamate: This compound has a similar carbamate group but with a different alkyl chain.
N-Boc-2-aminoacetaldehyde: This compound has a similar carbamate group but with an aldehyde functional group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17BrN2O2 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-8-6-10-9(13)5-4-7-14-10/h4-5,7H,6,8H2,1-3H3,(H,15,16) |
InChI Key |
NIRQMAJCEYRQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=CC=N1)Br |
Origin of Product |
United States |
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